Cuneatin methyl ether
CAS No.: 4253-00-3
Cat. No.: VC21348639
Molecular Formula: C18H14O6
Molecular Weight: 326.3 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 4253-00-3 |
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Molecular Formula | C18H14O6 |
Molecular Weight | 326.3 g/mol |
IUPAC Name | 7-methoxy-3-(6-methoxy-1,3-benzodioxol-5-yl)chromen-4-one |
Standard InChI | InChI=1S/C18H14O6/c1-20-10-3-4-11-15(5-10)22-8-13(18(11)19)12-6-16-17(24-9-23-16)7-14(12)21-2/h3-8H,9H2,1-2H3 |
Standard InChI Key | MSPWKPQQHHCXLR-UHFFFAOYSA-N |
SMILES | COC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC4=C(C=C3OC)OCO4 |
Canonical SMILES | COC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC4=C(C=C3OC)OCO4 |
Property | Value |
---|---|
Molecular Weight | 326.3 g/mol |
Density | 1.368 g/cm³ |
Boiling Point | 507.5°C at 760 mmHg |
Flash Point | 226.4°C |
Index of Refraction | 1.619 |
These experimentally determined physical characteristics indicate that cuneatin methyl ether is a stable compound with a relatively high boiling point, suggesting significant intermolecular forces . The absence of hydrogen bond donors (as indicated in calculated properties) combined with its moderate molecular weight contributes to its specific physical behavior.
Classification and Structural Features
Isoflavonoid Classification
Cuneatin methyl ether belongs to the broader family of isoflavonoids, which are important plant secondary metabolites. According to the LIPID MAPS classification system, it is categorized as:
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LIPID MAPS Category: Polyketides [PK]
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LIPID MAPS mainclass: Flavonoids [PK12]
This classification places cuneatin methyl ether within a well-studied group of compounds often associated with beneficial health effects. Isoflavonoids generally function as phytoestrogens and antioxidants in biological systems, suggesting potential roles for cuneatin methyl ether in similar contexts.
Structural Features and Significance
The molecular architecture of cuneatin methyl ether includes several key structural elements that define its chemical behavior:
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A chromene core structure with a ketone group at position 4
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A methoxy group at position 7 of the chromene ring
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A 6-methoxy-1,3-benzodioxol-5-yl substituent at position 3
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A methylenedioxy bridge forming a five-membered ring within the benzodioxole moiety
These structural features, particularly the methoxy substitutions and the methylenedioxy bridge, likely confer specific biological activities and influence its interactions with molecular targets. The chromene-4-one structure is a common pharmacophore found in numerous bioactive compounds.
Physicochemical Properties
Calculated Properties
Computational methods have generated several physicochemical parameters for cuneatin methyl ether, providing insights into its potential pharmacological profile and behavior in biological systems.
Property | Value | Significance |
---|---|---|
Heavy Atoms | 24 | Molecular complexity |
Rings | 4 | Structural rigidity |
Aromatic Rings | 3 | Potential for π-stacking interactions |
Rotatable Bonds | 3 | Conformational flexibility |
van der Waals Molecular volume | 269.44 ų molecule⁻¹ | Spatial requirements |
Topological Polar Surface Area | 67.13-71.27 Ų molecule⁻¹ | Membrane permeability indicator |
Hydrogen Bond Donors | 0 | Limited hydrogen bond donation |
Hydrogen Bond Acceptors | 6 | Potential for hydrogen bond acceptance |
LogP | 3.21-4.11 | Moderate lipophilicity |
Molar Refractivity | 87.26 | Polarizability measure |
Fraction sp³ Carbons | 0.17 | Low saturation ratio |
These calculated properties suggest that cuneatin methyl ether possesses characteristics often associated with drug-like molecules, including moderate lipophilicity, appropriate molecular size, and balanced hydrogen bonding potential . The logP value between 3.21 and 4.11 indicates a favorable partition coefficient for potential membrane permeability while maintaining some water solubility.
Structure-Based Predictions
Based on its structural features and calculated physicochemical properties, cuneatin methyl ether likely demonstrates:
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Moderate to good membrane permeability due to its balanced lipophilicity
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Potential ability to interact with protein targets through hydrogen bonding, π-stacking, and hydrophobic interactions
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Limited solubility in purely aqueous environments
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Stability under standard laboratory conditions
These predictions align with the general behavior of isoflavonoids and provide a foundation for understanding potential biological interactions of cuneatin methyl ether.
Analytical Methods for Identification and Quantification
Analytical Technique | Expected Information | Application |
---|---|---|
UV-Vis Spectroscopy | Absorption maxima related to chromophores | Preliminary identification |
Infrared Spectroscopy | Functional group identification | Structural confirmation |
NMR Spectroscopy (¹H and ¹³C) | Complete structural elucidation | Definitive identification |
Mass Spectrometry | Molecular weight and fragmentation pattern | Confirmation and quantification |
X-ray Crystallography | Three-dimensional structure | Absolute configuration |
The unique structural features of cuneatin methyl ether would provide characteristic spectroscopic signatures useful for its identification and differentiation from related compounds.
Synthetic Approaches and Chemical Modifications
Structural Modifications
The structural features of cuneatin methyl ether offer several positions for potential chemical modifications to create derivatives with altered properties:
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Modification of methoxy groups (demethylation or replacement)
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Alteration of the methylenedioxy bridge
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Introduction of additional functional groups
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Stereochemical variations
Such modifications could potentially enhance bioactivity, improve pharmacokinetic properties, or provide structure-activity relationship insights. The search results mention demethylation processes leading to new derivatives in related compounds, suggesting similar approaches might be viable for cuneatin methyl ether .
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